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Get Quote

The search results provide a solid foundation for understanding the ALDH3A1 protein, which is crucial

context for any inhibitor study.

Aspect Description

Protein
Function

NAD(P)+-dependent enzyme that oxidizes toxic aldehydes (e.g., from lipid
peroxidation) to carboxylic acids [1] [2].

Biological
Role

Multifunctional; involved in cellular defense against oxidative stress, cell cycle
regulation, and DNA damage response [1] [3] [4]. Implicated in cancer stem-cell

properties and chemoresistance in various cancers, including non-small cell lung
cancer (NSCLC) [5] [6].

Overall
Structure

Homodimeric protein [2].

Catalytic
Domain

Contains a Rossmann fold for binding the NAD(P)+ cofactor [2].

Active Site
Residues

The catalytic cysteine is Cys243 (also noted as Cys244 in some sources due to
sequence numbering) [7] [8] [2]. The catalytic glutamate is Glu209 [7].

Substrate-
Binding Site

A tunnel formed at the interface of the catalytic and cofactor-binding domains [7].
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Research into ALDH3A1 inhibitors is active, with studies exploring various strategies. One approach used a

peptide phage display library to identify a peptide inhibitor (P1) that binds to the protein surface and inhibits

its enzymatic activity [7]. Another study reported the discovery of a novel class of covalent inhibitors that

target the active site cysteine (Cys243) [9] [8].

Experimental Techniques for Binding Site
Characterization

The methodologies used in these related studies can serve as a protocol guide for determining how an

inhibitor binds to ALDH3A1.

Method Category Specific Techniques Key Application in Binding Site Analysis

Structural Biology X-Ray Crystallography
[9]

Determining the 3D atomic structure of the
protein-inhibitor complex to visualize the precise

binding interactions.

Biochemical Assays Enzymatic Activity

Assays [7] [8]

Measuring changes in enzyme kinetics (e.g.,

Km, Vmax) to infer binding and mechanism of
inhibition.

Mass Spectrometry [10] Confirming covalent modification of the target
protein by an inhibitor.

Biophysical &
Computational
Methods

Molecular Dynamics
(MD) Simulations [10]

Studying the stability and dynamics of the
protein-ligand complex over time.

Thermal Shift Assays

(CETSA) [10]

Assessing target engagement by the inhibitor

within a cellular context.

Consensus Docking &

Virtual Screening [10]

computationally predicting the binding pose and

affinity of an inhibitor.
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The following diagram outlines a general workflow for characterizing an inhibitor's binding site, integrating

the methods listed above:

Start: Protein & Inhibitor

Computational Screening
(Virtual Screening, Docking)

Biochemical Validation
(Enzymatic Assays)

Structural Analysis
(X-ray Crystallography)

Biophysical Confirmation
(Mass Spectrometry, CETSA)

Dynamic Studies
(Molecular Dynamics)

End: Binding Site Model

Click to download full resolution via product page

How to Proceed with Your Research
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Since "ALDH3A1-IN-3" is not specifically detailed in the public literature, here are suggestions for your

next steps:

Check Chemical Databases: Search for the compound by its name or structure in specialized
databases like PubChem or ChEMBL to find associated bioactivity data.

Review Patent Literature: Specific chemical inhibitors are often first disclosed in patent applications,
which can contain detailed binding and experimental data.

Consult Related Compounds: Use the information on the ALDH3A1 active site and related inhibitors
(like the covalent inhibitors targeting Cys243) as a starting point for your own computational or

experimental studies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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binding-site]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/b522833#aldh3a1-in-3-target-binding-site
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s522833?utm_src=pdf-bulk
https://www.smolecule.com/products/s522833?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

